molecular formula C20H18N4O2S B5582073 N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

Cat. No.: B5582073
M. Wt: 378.4 g/mol
InChI Key: NWKDHKAMGUWWHV-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide is a complex organic compound with potential applications in various fields of science. This compound features a unique structure that includes a pyrimidine ring, a phenylmethoxyphenyl group, and a sulfanylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylmethoxybenzaldehyde with 2-pyrimidin-2-ylsulfanylacetamide under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the phenylmethoxy group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrimidine or phenylmethoxy derivatives.

Scientific Research Applications

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pentanamide
  • **N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide
  • **2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

Uniqueness

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide stands out due to its unique combination of a pyrimidine ring and a sulfanylacetamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-19(15-27-20-21-11-4-12-22-20)24-23-13-16-7-9-18(10-8-16)26-14-17-5-2-1-3-6-17/h1-13H,14-15H2,(H,24,25)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKDHKAMGUWWHV-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.